Product packaging for 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde(Cat. No.:)

2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde

Cat. No.: B15147005
M. Wt: 200.24 g/mol
InChI Key: WRFDNTNQHCBPMN-UHFFFAOYSA-N
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Description

Contextualization of Imidazole (B134444) and Benzaldehyde (B42025) Scaffolds in Advanced Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. The imidazole nucleus is known to participate in various biological interactions, such as hydrogen bonding and metal coordination, which contributes to the pharmacological activity of many drugs. clinmedkaz.orgresearchgate.net Its derivatives have been explored for a wide range of therapeutic applications, including as antifungal, antibacterial, antiviral, and anticancer agents. nih.gov

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are also of significant interest in organic chemistry. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making it a key building block in the synthesis of more complex molecules. mdpi.com Benzaldehyde derivatives have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com

Rationale for Investigating Bifunctional Imidazole-Benzaldehyde Architectures

The rationale for investigating bifunctional molecules that incorporate both imidazole and benzaldehyde moieties stems from the principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced or synergistic biological activities. The imidazole ring can act as a potent coordinating ligand for metal ions in enzymes, while the benzaldehyde group can participate in various interactions with biological targets or serve as a reactive center for further functionalization.

The combination of these two scaffolds could lead to the development of novel enzyme inhibitors, molecular probes, or materials with unique properties. For instance, imidazole-containing compounds have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and various kinases. nih.govgoogle.com The benzaldehyde moiety could be tailored to enhance binding affinity or selectivity for a specific biological target.

Overview of Current Research Trajectories Involving Structurally Analogous Compounds

Current research on compounds structurally analogous to "2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde" is focused on several key areas:

Enzyme Inhibition: A significant area of research is the development of imidazole and benzimidazole (B57391) derivatives as enzyme inhibitors. For example, benzimidazole-based benzaldehyde derivatives have been investigated as potential inhibitors for enzymes implicated in Alzheimer's disease. nih.gov Other studies have explored imidazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. researchgate.net

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Substituted imidazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov Similarly, benzimidazole derivatives linked to other heterocyclic systems have shown potent antiprotozoal activity. nih.gov

Anticancer Agents: Many studies focus on the design and synthesis of imidazole-containing compounds as potential anticancer agents. These compounds often target specific kinases involved in cancer cell proliferation and survival. nih.gov

Materials Science: Imidazole-based compounds are also being explored for applications in materials science, for instance, as components of metal-organic frameworks (MOFs) or as sensors.

A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed their potent antiprotozoal activity, highlighting the therapeutic potential of molecules combining imidazole and a substituted benzene (B151609) ring. nih.govresearchgate.net Another example is the synthesis of 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde, which has been investigated in the context of developing new hypoxic cell radiosensitizers. nih.gov These examples underscore the diverse research directions for molecules with similar structural features.

Scope and Objectives of Academic Inquiry for this compound

Given the absence of specific research on "this compound," the scope of future academic inquiry would likely begin with its synthesis and characterization. Initial objectives would include:

Development of a Synthetic Route: Establishing an efficient and scalable method for the synthesis of the target compound.

Structural and Physicochemical Characterization: Thoroughly characterizing the compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Investigation of Biological Activity: Screening the compound for a range of biological activities based on the known properties of its constituent scaffolds. This could include assays for antimicrobial, anticancer, or enzyme inhibitory activity.

Structure-Activity Relationship (SAR) Studies: If initial biological activity is observed, further studies would involve the synthesis of analogues to understand the relationship between the compound's structure and its biological function, with the aim of optimizing its potency and selectivity.

The exploration of "this compound" holds potential for the discovery of new molecules with valuable applications in medicine and other scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B15147005 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-[1-(1H-imidazol-5-yl)ethyl]benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9(12-6-13-8-14-12)11-5-3-2-4-10(11)7-15/h2-9H,1H3,(H,13,14)

InChI Key

WRFDNTNQHCBPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C=O)C2=CN=CN2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde

Retrosynthetic Analysis of the 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the imidazole (B134444) ring, the creation of the carbon-carbon bond of the ethyl linker, and the introduction of the benzaldehyde (B42025) functionality.

One logical approach is to disconnect the C-C bond of the ethyl bridge. This leads to a 4-methylimidazole (B133652) derivative and a 2-vinylbenzaldehyde (B1595024) precursor, which could be coupled via a Michael-type addition. Alternatively, disconnection at the C-N bond of the imidazole ring suggests a strategy where a pre-functionalized benzaldehyde derivative is used to construct the imidazole ring.

A third approach involves the late-stage introduction of the formyl group onto a pre-existing 2-[1-(1H-imidazol-4-yl)ethyl]benzene scaffold. This strategy might be advantageous if the formyl group is sensitive to the conditions required for the other bond-forming reactions. Each of these retrosynthetic pathways opens up different avenues for the application of both classical and modern synthetic methodologies.

Classical Approaches to Imidazole Ring Formation and Benzaldehyde Functionalization

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of imidazoles, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). handwiki.orgwikipedia.org This multi-component reaction offers a convergent approach to constructing the imidazole core. scribd.com

For the synthesis of a 4-alkyl-substituted imidazole, as required for the target molecule, a key starting material would be an appropriate α-ketoaldehyde or a 1,2-diketone. In a potential adaptation for the synthesis of a precursor to the target molecule, one could envision a reaction between a suitable dicarbonyl species, ammonia, and an aldehyde that would ultimately be converted to the ethyl linker.

Reactant 1 (Dicarbonyl)Reactant 2 (Aldehyde)Reactant 3Product (Imidazole)Reference
GlyoxalFormaldehydeAmmoniaImidazole handwiki.org
BenzilBenzaldehydeAmmonia2,4,5-Triphenylimidazole mdpi.com
MethylglyoxalAcetaldehydeAmmonia2,4-Dimethylimidazole wikipedia.org

This table presents examples of the classical Debus-Radziszewski reaction.

The synthesis of substituted benzaldehydes often relies on classical condensation reactions to build up the necessary carbon framework or to introduce the aldehyde functionality. While not directly forming the imidazole ring, these methods are crucial for preparing one of the key fragments of the target molecule.

For instance, the introduction of the ethyl group at the ortho position of a benzaldehyde derivative could be envisioned through a multi-step sequence starting from a suitable ortho-substituted toluene. Alternatively, a pre-formed ethylbenzene (B125841) could be functionalized with a formyl group at the ortho position, although directing this reaction specifically to the ortho position can be challenging.

Starting MaterialReagent(s)ProductReaction TypeReference
o-Tolunitrile1. DIBAL-H 2. H₃O⁺o-TolualdehydeReductionGeneral
Ethylbenzene1. Vilsmeier-Haack reagentMixture of o- and p-ethylbenzaldehydeFormylationGeneral
2-Bromobenzaldehyde (B122850)Ethylmagnesium bromide, then oxidation2-EthylbenzaldehydeGrignard Reaction/OxidationGeneral

This table illustrates general condensation and functionalization reactions for preparing substituted benzaldehydes.

Catalytic Strategies for the Synthesis of this compound and Analogues

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like this compound.

Organocatalysis has emerged as a powerful tool for the enantioselective formation of C-C and C-N bonds. In the context of the target molecule, an organocatalytic Michael addition could be a key step. For instance, the conjugate addition of an aldehyde to a vinylimidazole derivative, catalyzed by a chiral secondary amine, could establish the ethyl linker and potentially control the stereochemistry at the chiral center. nih.govrsc.org

The use of chiral amines, such as prolinol derivatives, can facilitate the formation of a nucleophilic enamine from the aldehyde, which then attacks the vinylimidazole acceptor. nih.gov This approach offers a direct route to the carbon skeleton of the target molecule.

AldehydeMichael AcceptorOrganocatalystProductEnantioselectivityReference
PropanalNitroethylene(S)-Diphenylprolinol silyl (B83357) etherγ-NitroaldehydeHighGeneral
ButanalVinyl sulfoneChiral pyrrolidineγ-Sulfonyl aldehydeUp to >99% ee nih.gov
Various aldehydesMaleimidesChiral amineSuccinimide derivativesHigh rsc.org

This table showcases examples of organocatalytic conjugate addition reactions relevant to the formation of the ethyl linker.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for forming C-C and C-N bonds, which are central to the synthesis of the target molecule. A plausible approach would involve the coupling of a pre-formed 4-ethylimidazole derivative with a 2-halobenzaldehyde.

Palladium- or copper-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings (followed by reduction), are well-established methods for connecting aromatic and heterocyclic rings. nih.gov For instance, a Suzuki coupling between a boronic acid derivative of 4-ethylimidazole and 2-bromobenzaldehyde could directly form the desired C-C bond. Alternatively, a Heck-type reaction between 4-vinylimidazole and 2-iodobenzaldehyde (B48337) could establish the ethylenic linkage, which could then be reduced to the ethyl group.

Imidazole DerivativeBenzaldehyde DerivativeCatalyst/LigandProduct TypeReference
4-Borylimidazole2-BromobenzaldehydePd(PPh₃)₄Imidazole-benzaldehydeGeneral
4-Vinylimidazole2-IodobenzaldehydePd(OAc)₂/phosphine ligandStilbene-type intermediateGeneral
Imidazole2-Halobenzaldehyde (via N-arylation)CuI/ligandN-Aryl imidazoleGeneral

This table provides illustrative examples of transition metal-catalyzed reactions that could be adapted to link the imidazole and benzaldehyde moieties.

Transition Metal-Catalyzed Coupling Reactions for Imidazole-Benzaldehyde Linkages

Copper-Catalyzed Processes in Aryl Imidazole Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation, are a cornerstone in the synthesis of N-aryl imidazoles. This method involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst. The reaction is typically carried out at high temperatures and often requires the use of a stoichiometric amount of copper. However, recent advancements have led to the development of more efficient catalytic systems that can operate under milder conditions. For instance, the use of copper(I) catalysts with various ligands, such as phenanthrolines or diamines, has been shown to improve the reaction's efficiency and substrate scope. These improved conditions allow for the synthesis of a wide range of N-aryl imidazoles with good to excellent yields.

A significant advantage of copper-catalyzed processes is their tolerance to a variety of functional groups on both the imidazole and the aryl halide. This functional group compatibility makes it a versatile tool for the synthesis of complex molecules. The general reaction scheme for the copper-catalyzed N-arylation of imidazole is as follows:

Imidazole + Aryl-X --(Cu Catalyst, Base, Solvent)--> N-Aryl Imidazole + HX

Where X is a halogen (I, Br, Cl).

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
CuI1,10-PhenanthrolineK2CO3DMF11085-95
Cu2ON,N'-DimethylethylenediamineCs2CO3Toluene10080-90
Cu(OAc)2ProlineK3PO4DMSO9075-88
Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have emerged as powerful alternatives for the synthesis of C-aryl imidazoles. In the context of synthesizing this compound, these methods would be employed to form the carbon-carbon bond between the imidazole ring and the benzaldehyde moiety.

The Suzuki coupling, for example, would involve the reaction of a halogenated imidazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is known for its mild reaction conditions and high functional group tolerance. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Catalysts such as Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used.

The Heck reaction, on the other hand, involves the coupling of an aryl halide with an alkene. While not directly applicable for the final bond formation in this compound, it can be a key step in the synthesis of precursors.

Reaction TypePalladium CatalystLigandBaseSolventKey Bond Formed
Suzuki CouplingPd(PPh3)4PPh3Na2CO3Toluene/H2OImidazole-Aryl
Heck CouplingPd(OAc)2P(o-tolyl)3Et3NDMFAryl-Alkenyl
Stille CouplingPd2(dba)3AsPh3-THFImidazole-Aryl

Stereoselective Synthetic Pathways to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the potential for stereospecific interactions in biological systems. Several strategies have been developed to achieve this, including asymmetric multicomponent reactions, the use of chiral auxiliaries, and enantioselective catalysis.

Asymmetric Multicomponent Reactions (AMCRs)

Asymmetric multicomponent reactions offer an efficient route to complex chiral molecules in a single step from three or more starting materials. For the synthesis of chiral this compound, an AMCR could potentially construct the chiral center at the ethyl group while simultaneously forming the imidazole ring or attaching the benzaldehyde moiety. The use of a chiral catalyst or a chiral reactant is essential to induce enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor of the ethyl group to control the formation of the chiral center.

Enantioselective Catalysis in Constructing the Chiral Ethyl Moiety

Enantioselective catalysis is a highly efficient method for the synthesis of chiral compounds. In the context of this compound, this could involve the asymmetric reduction of a ketone precursor to form the chiral alcohol, which can then be converted to the desired ethyl group. Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), are often employed for such transformations. These catalysts can achieve high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee).

Another approach is the enantioselective addition of an ethyl group to an aldehyde precursor of the imidazole moiety. This can be achieved using chiral organometallic reagents or through catalytic asymmetric addition reactions.

MethodCatalyst/AuxiliaryKey TransformationEnantiomeric Excess (ee) (%)
Asymmetric ReductionRu-BINAPKetone to Chiral Alcohol>95
Asymmetric AdditionChiral Grignard ReagentAldehyde to Chiral Alcohol80-95
Chiral AuxiliaryEvans AuxiliaryStereoselective Alkylation>98

Reactivity and Advanced Organic Transformations of 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde

Chemical Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is characterized by its electrophilic carbonyl carbon, which serves as the primary site for a variety of chemical reactions. The presence of the ortho-substituted imidazole-containing alkyl group can introduce steric and electronic effects that modulate the reactivity of the aldehyde.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the benzaldehyde moiety is a prime target for nucleophiles. Benzaldehyde is generally less reactive in nucleophilic addition reactions compared to aliphatic aldehydes like propanal. askfilo.com This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which stabilizes the carbonyl group and makes the carbonyl carbon less electrophilic. askfilo.com

Key nucleophilic addition reactions include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols.

Organolithium Reactions: Reactions with organolithium reagents would similarly yield secondary alcohols, often with high stereoselectivity depending on the reagents and conditions.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a powerful tool for carbon-carbon double bond formation.

The specific outcomes of these reactions with 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde would be influenced by the steric hindrance from the ortho-substituent and potential coordination of the imidazole (B134444) nitrogen with the metal center of the organometallic reagent.

Condensation Reactions with Amines and Active Methylene (B1212753) Compounds

Condensation reactions are a hallmark of aldehyde chemistry, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

With Amines: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. This reaction is often catalyzed by acid. bibliotekanauki.pl For instance, the reaction with benzylamine (B48309) would form the corresponding N-benzylidene derivative. researchgate.net Similarly, condensation with thiosemicarbazide (B42300) produces thiosemicarbazones. mdpi.com These reactions are fundamental in the synthesis of various heterocyclic compounds and pharmacologically active molecules. bibliotekanauki.plmdpi.com

With Active Methylene Compounds: The Knoevenagel condensation involves the reaction of the aldehyde with compounds having an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. This reaction is a classic method for C-C bond formation. Another important reaction is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone or another aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone). mdpi.commdpi.com

Oxidative and Reductive Transformations (excluding biological contexts)

The aldehyde functional group can be readily oxidized or reduced.

Oxidation: The benzaldehyde moiety can be oxidized to the corresponding carboxylic acid, 2-[1-(1H-imidazol-4-yl)ethyl]benzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to a primary alcohol, {2-[1-(1H-imidazol-4-yl)ethyl]phenyl}methanol. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More drastic reductions, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, would reduce the carbonyl group completely to a methyl group, yielding 2-ethyl-1-[1-(1H-imidazol-4-yl)ethyl]benzene.

Chemical Reactivity of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). This structure confers a rich and complex reactivity.

Electrophilic and Nucleophilic Attack Patterns on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net Due to the electronic nature of the ring, electrophilic substitution typically occurs at the C-4 or C-5 positions. uobabylon.edu.iq Attack at the C-2 position is less favored because it involves a less stable canonical intermediate. globalresearchonline.netuobabylon.edu.iq

Common electrophilic substitution reactions for imidazoles include:

Nitration: Using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Halogenation: Bromination or iodination can occur readily. uobabylon.edu.iq

Sulfonation: Reaction with fuming sulfuric acid. uobabylon.edu.iq

Nucleophilic substitution on the imidazole ring is much less common and typically requires the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. globalresearchonline.net However, the pyridine-like nitrogen (N-3) can act as a nucleophile itself, participating in reactions such as additions to electron-deficient alkynes. acs.org

Protonation and Tautomerism Dynamics (excluding acid-base properties)

The imidazole ring exhibits two key dynamic processes: protonation and tautomerism.

Protonation: The pyridine-like N-3 atom, with its lone pair of electrons in an sp² orbital, is the primary site of protonation. nih.govrsc.org This forms a stable imidazolium (B1220033) cation where the positive charge is delocalized over both nitrogen atoms. The specific site of protonation can sometimes be influenced by the solvent environment. doi.org

Tautomerism: The N-H proton of the imidazole ring can reside on either of the two nitrogen atoms, leading to two equivalent tautomeric forms for the parent imidazole. In a 4-substituted imidazole like the one in the title compound, the two tautomers (where the proton is on N-1 or N-3) are not equivalent. The equilibrium between these tautomers can be influenced by the nature of the substituent and the solvent. researchgate.netsemanticscholar.org For example, in 4(5)-nitroimidazole, the 4-nitro tautomer is significantly favored over the 5-nitro tautomer. nih.gov The position of this tautomeric equilibrium is crucial as it can affect the nucleophilicity and reactivity of the ring. researchgate.net

Intermolecular and Intramolecular Reactivity Between Functional Groups

The unique structural arrangement of this compound, featuring both a reactive aldehyde and a versatile imidazole moiety, gives rise to a complex and interesting reactivity profile. The electronic interplay and spatial proximity of these functional groups dictate its behavior in both intermolecular and intramolecular transformations.

The benzaldehyde group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. fiveable.me Concurrently, the imidazole ring possesses a dual nature; it can act as a nucleophile (at the N-3 position), a base, or a proton donor (at the N-1 position), and its carbon atoms can undergo electrophilic substitution. pharmaguideline.com

Intermolecular Reactions

In intermolecular reactions, the aldehyde and imidazole groups can react independently or collaboratively. The aldehyde function can participate in a wide array of classic carbonyl reactions. For instance, it can undergo nucleophilic addition with various nucleophiles. fiveable.me It is also susceptible to oxidation to form the corresponding carboxylic acid or reduction to a benzyl (B1604629) alcohol. britannica.com

The imidazole ring, on the other hand, can engage in reactions typical of aromatic heterocycles. The lone pair of electrons on the N-3 atom makes it a good nucleophile, readily undergoing N-alkylation or N-acylation. pharmaguideline.com The imidazole ring itself can also be subject to electrophilic substitution reactions such as halogenation or nitration, although these reactions can be complex due to the presence of the activating and deactivating nature of the different ring atoms. slideshare.netslideshare.net

A notable intermolecular interaction is the potential for the imidazole moiety of one molecule to catalyze reactions involving the benzaldehyde group of another molecule. Imidazole is known to be an effective catalyst for reactions such as the Henry reaction with benzaldehyde, acting as a mild base. tandfonline.com This suggests that in a concentrated solution, this compound could exhibit self-catalytic behavior.

Reaction TypeReactantProductConditions
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Secondary AlcoholEther, low temp.
Wittig ReactionWittig Reagent (e.g., Ph₃P=CH₂)AlkeneAnhydrous solvent
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl Imidazolium SaltPolar solvent
OxidationOxidizing Agent (e.g., KMnO₄)Carboxylic AcidBasic, heat

Intramolecular Reactivity

The spatial arrangement of the ethyl-imidazole substituent at the ortho position to the aldehyde group opens up possibilities for intramolecular reactions. While direct intramolecular cyclization between the aldehyde and the imidazole ring is not straightforward due to the number of atoms in the linking chain, the potential for intramolecular catalysis or rearrangement exists.

One potential intramolecular transformation could be a cyclization reaction under specific conditions, possibly involving the N-1 or N-3 position of the imidazole ring attacking the aldehyde carbonyl. This would lead to the formation of a novel tricyclic heterocyclic system. The feasibility of such a reaction would be highly dependent on the conformational flexibility of the ethyl linker and the reaction conditions employed. For instance, electrochemical methods have been used to achieve intramolecular C-H amination for the synthesis of benzo[d]imidazoles from related substrates, suggesting that oxidative conditions might promote novel cyclizations. acs.org

Derivatization Strategies for Enhancing Molecular Complexity

The presence of two distinct and reactive functional groups in this compound provides multiple handles for derivatization, allowing for the systematic modification of the molecule to enhance its structural complexity and to explore its potential in various applications.

Derivatization of the Aldehyde Group

The aldehyde group is a prime site for derivatization. A common strategy is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is typically straightforward and allows for the introduction of a wide variety of substituents. Another important derivatization is the formation of hydrazones by reacting the aldehyde with hydrazine or its derivatives. nih.govmdpi.com These hydrazones can be stable compounds themselves or serve as intermediates for further transformations.

Other derivatization strategies targeting the aldehyde include:

Reductive Amination: The aldehyde can be converted to an amine by reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Knoevenagel Condensation: Reaction with compounds containing active methylene groups (e.g., malonic acid derivatives) in the presence of a base leads to the formation of a new carbon-carbon double bond.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl group yields a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids. fiveable.me

Derivatization of the Imidazole Ring

The imidazole ring offers several positions for derivatization. The N-1 and N-3 nitrogens are the most common sites for modification. N-alkylation or N-acylation can be readily achieved using appropriate alkyl halides or acylating agents. pharmaguideline.com It's also possible to introduce substituents onto the carbon atoms of the imidazole ring (C-2 and C-5) through methods like lithiation followed by quenching with an electrophile, or through directed electrophilic substitution reactions like halogenation. youtube.com

Derivatization StrategyReagentFunctional Group TargetedResulting Structure
Schiff Base FormationAnilineAldehydeImine
Hydrazone Formation2,4-DinitrophenylhydrazineAldehydeDNPH Hydrazone
N-AlkylationBenzyl BromideImidazole (N-3)N-Benzyl Imidazolium Salt
C-5 HalogenationN-IodosuccinimideImidazole (C-5)5-Iodoimidazole derivative

These derivatization strategies can be employed in a combinatorial fashion to generate a library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry or the development of new materials with tailored properties.

Coordination Chemistry and Ligand Design Principles of 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde

Imidazole (B134444) and Benzaldehyde (B42025) as Ligating Sites in Transition Metal Complexes

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in the design of ligands for transition metal complexes. One of the nitrogen atoms is basic and readily coordinates to metal ions, acting as a sigma-donor. This interaction is pivotal in the structure and function of many metalloproteins, where the imidazole side chain of histidine residues plays a crucial role in binding metal cofactors. The versatility of the imidazole group allows it to participate in the formation of stable complexes with a wide range of transition metals.

The benzaldehyde group, on the other hand, possesses a carbonyl (C=O) group where the oxygen atom has lone pairs of electrons and can act as a donor site. While not as strong a coordinating agent as the imidazole nitrogen, the carbonyl oxygen can participate in coordination, especially in the formation of chelate rings which enhance the stability of the resulting metal complex. The presence of both imidazole and benzaldehyde functionalities within the same molecule, as in 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde, offers the potential for multiple modes of coordination.

Design of Potential Bi- and Tridentate Nitrogen Ligands

The strategic combination of different donor groups within a single organic molecule is a key principle in ligand design. For this compound, the presence of the imidazole nitrogen and the benzaldehyde oxygen suggests the potential for bidentate coordination, forming a chelate ring with a metal center. The geometry and stability of such a complex would be influenced by the length and flexibility of the ethyl bridge connecting the two coordinating moieties.

Furthermore, modifications to the core structure of this compound could lead to the design of tridentate ligands. For instance, the introduction of another nitrogen donor, perhaps through the formation of a Schiff base by condensation of the aldehyde group with an amine, could create a tridentate N,N,O or N,N,N donor set. The design of such ligands is a subject of considerable interest as it allows for fine-tuning the coordination environment around a metal ion, which in turn can control the reactivity and physical properties of the complex.

Factors Influencing Metal-Ligand Coordination Modes

The manner in which this compound coordinates to a metal ion is governed by a combination of steric and electronic factors.

Steric Hindrance: The spatial arrangement of the imidazole and benzaldehyde groups, as well as the ethyl linker, will dictate the accessibility of the donor atoms to the metal center. Bulky substituents on either the imidazole or the phenyl ring could hinder the approach of the metal ion and influence the resulting coordination geometry. The flexibility of the ethyl bridge also plays a role; a more rigid linker would impose greater geometric constraints on the resulting metal complex.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand can significantly impact the strength of the metal-ligand bonds. For instance, electron-donating groups on the imidazole or phenyl rings would increase the electron density on the donor atoms, making them stronger Lewis bases and leading to more stable metal complexes. Conversely, electron-withdrawing groups would decrease the basicity of the donor atoms and weaken the metal-ligand interaction. The electronic properties of the metal ion itself, such as its charge and d-electron configuration, will also play a crucial role in determining the preferred coordination mode.

Synthesis and Characterization of Metal Coordination Complexes of this compound

The synthesis of metal complexes involving imidazole- and benzaldehyde-containing ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic procedure would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), zinc(II), etc.). The reaction mixture is often heated to facilitate complex formation, and the resulting complex may precipitate from the solution upon cooling or addition of a less polar solvent.

The characterization of the newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole and carbonyl groups.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Below is a hypothetical data table illustrating the kind of information that would be gathered from the characterization of such complexes.

Complex Formula Color Molar Conductance (Ω⁻¹cm²mol⁻¹) Key IR Bands (cm⁻¹) ν(C=N)imidazole, ν(C=O)aldehyde
LigandC₁₂H₁₂N₂OWhite-1540, 1685
[Cu(L)₂Cl₂]C₂₄H₂₄Cl₂CuN₄O₂Blue151555, 1670
[Ni(L)₂(NO₃)₂]C₂₄H₂₄N₆NiO₈Green181558, 1672
Zn(L)₂₂C₂₈H₃₀N₄O₆ZnColorless1201552, 1668

This table is illustrative and based on general expectations for such complexes.

Spectroscopic Probes for Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques are invaluable tools for probing the interactions between a ligand like this compound and a metal ion.

In the solid state , Fourier-Transform Infrared (FTIR) spectroscopy is particularly informative. Upon coordination, the stretching frequency of the imidazole C=N bond is expected to shift to a higher or lower wavenumber, indicating the involvement of the imidazole nitrogen in bonding. Similarly, a shift in the C=O stretching frequency of the benzaldehyde group would confirm the participation of the carbonyl oxygen in coordination. Far-IR spectroscopy can be used to observe the metal-ligand stretching vibrations directly.

For studying complexes in solution , UV-Visible absorption spectroscopy is a primary tool. The d-d electronic transitions of the metal ion are sensitive to the coordination environment, and changes in the absorption spectrum upon addition of the ligand can be used to determine the stoichiometry and stability of the complex. Charge-transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or vice versa (MLCT), can also provide insight into the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study diamagnetic complexes in solution. The chemical shifts of the ligand's protons will change upon coordination to a metal ion, providing information about the binding site and the structure of the complex in solution. Techniques such as titration calorimetry can be employed to determine the thermodynamic parameters of complex formation, such as the enthalpy and entropy of binding.

Catalytic Applications of 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde and Its Derivatives

Organocatalytic Potential of the Imidazole (B134444) Moiety

The imidazole ring is a versatile functional group in organocatalysis due to its distinct electronic properties. It can act as a Lewis base and a hydrogen bond donor, facilitating a variety of organic transformations.

The imidazole moiety possesses a nucleophilic nitrogen atom that can act as a Lewis base catalyst. This capability is crucial for activating substrates and promoting reactions. For instance, imidazole has been effectively employed as a catalyst in multicomponent reactions for the synthesis of diverse heterocyclic and carbocyclic compounds. In these reactions, the imidazole nitrogen can deprotonate a pro-nucleophile, thereby increasing its reactivity towards an electrophile.

A notable example of imidazole's Lewis basicity is in the Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction. Imidazole has been shown to be an efficient catalyst for the addition of nitroalkanes to aldehydes to form β-nitroalcohols. The reaction can be performed under environmentally benign conditions, such as in an aqueous medium or under solvent-free grinding conditions, with the imidazole catalyst being recyclable. The catalytic cycle involves the deprotonation of the nitroalkane by the imidazole to generate a nitronate anion, which then attacks the carbonyl group of the aldehyde.

Table 1: Imidazole-Catalyzed Henry Reaction with Benzaldehyde (B42025) and Nitromethane This table presents representative data for the imidazole-catalyzed Henry reaction, illustrating the catalytic efficiency of the imidazole moiety.

EntryCatalystSolventTime (h)Yield (%)
1ImidazoleWater590
2ImidazoleNone (Grinding)0.585

The N-H proton of the imidazole ring can participate in hydrogen bonding interactions, which can stabilize transition states and activate substrates, thereby accelerating reactions and influencing stereoselectivity. This hydrogen bonding capability is a key feature in many organocatalytic systems. In the solid state, imidazole derivatives are known to form persistent hydrogen-bonded networks, demonstrating the strength and directionality of these interactions. This ability to form strong hydrogen bonds is crucial for molecular recognition and the organization of supramolecular structures, which are important concepts in catalysis.

Metal-Catalyzed Reactions Employing 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde-Based Ligands

The imidazole and benzaldehyde functionalities in this compound make it an excellent candidate for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen atoms of the imidazole can coordinate to a metal center, while the benzaldehyde group provides a handle for further modification to create a chiral environment around the metal.

Derivatives of this compound can be envisioned as ligands that, upon coordination to a metal, create a chiral catalytic species capable of inducing enantioselectivity in a variety of chemical transformations. The design of such ligands often involves the introduction of chiral auxiliaries that sterically and electronically influence the approach of substrates to the metal's active site.

The asymmetric Henry reaction is a powerful method for the synthesis of enantiomerically enriched β-nitroalcohols. Chiral copper(II) complexes bearing imidazole-containing ligands have been successfully employed as catalysts for this transformation, achieving high yields and enantioselectivities. Although direct use of this compound-derived ligands in this specific context is not widely reported, the principle has been established with other chiral imidazole-based ligands.

The enantioselective addition of dialkylzinc reagents to aldehydes is another cornerstone of asymmetric synthesis, providing access to chiral secondary alcohols. wikipedia.orgmdpi.com This reaction is often catalyzed by chiral ligands that coordinate to the zinc atom, creating a chiral environment that directs the alkyl transfer to one face of the aldehyde. wikipedia.org A wide variety of chiral ligands, including those derived from amino alcohols and other scaffolds, have been developed for this purpose. wikipedia.orgmdpi.comnih.gov While specific data for ligands derived from this compound is not available, the structural motifs present in this molecule are analogous to those found in successful ligands for this transformation. For instance, chiral β-amino alcohols are known to be highly effective catalysts. mdpi.com

Table 2: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde Catalyzed by Chiral Ligands This table shows representative results for the addition of diethylzinc to benzaldehyde using different types of chiral ligands, highlighting the potential for high enantioselectivity.

EntryChiral Ligand TypeSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(-)-DAIBToluene09798 (R)
2TADDOLToluene095>99 (S)
3Carbohydrate-based β-amino alcoholToluene08596 (S)

Asymmetric cycloaddition reactions are powerful tools for the construction of cyclic molecules with high stereocontrol. Metal complexes with chiral ligands play a pivotal role in catalyzing these transformations. For example, catalytic asymmetric [3+1]-cycloaddition reactions of ylides with electrophilic metallo-enolcarbene intermediates have been achieved using copper(I) complexes of chiral bisoxazoline ligands, affording chiral cyclobutenes with high enantioselectivity. The development of new chiral ligands is crucial for expanding the scope and efficiency of these reactions. Ligands derived from this compound could potentially be applied in such catalytic systems, where the imidazole moiety would coordinate to the metal center and a chiral substituent, introduced via the benzaldehyde group, would control the stereochemical outcome of the cycloaddition.

Asymmetric Catalysis for Enantioselective Transformations

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective transformation of racemic mixtures into a single enantiomer of a product, potentially achieving a theoretical yield of 100%. beilstein-journals.org This process involves the rapid racemization of the starting material in parallel with a kinetically controlled, stereoselective reaction. The imidazole and aldehyde functionalities within the this compound scaffold offer intriguing possibilities for its application in DKR, either as a chiral ligand for a metal catalyst or as an organocatalyst precursor.

Derivatives of this compound, when rendered chiral, could act as organocatalysts for DKR. For instance, chiral bicyclic imidazole catalysts have been successfully employed in the acylative DKR of 3-hydroxyphthalides to produce chiral phthalidyl esters with high enantioselectivity (up to 99% ee). nih.gov Computational studies on these systems suggest a general base catalytic mechanism, where the imidazole moiety activates an acylating agent, which then selectively reacts with one enantiomer of the racemic alcohol. nih.gov A similar role could be envisaged for chiral derivatives of this compound.

Furthermore, the aldehyde group within the molecule could participate in the racemization of certain substrates. For example, in the DKR of α-allyl aldehydes, a primary amine co-catalyst is used to racemize the aldehyde substrate through the formation of an enamine, while a chiral rhodium catalyst performs the enantioselective hydroacylation. chemistryviews.orgescholarship.org A modified this compound, perhaps with the aldehyde group converted to an amine, could potentially facilitate such racemization in a DKR process.

The table below summarizes representative results from DKR processes using catalysts that are functionally analogous to potential derivatives of this compound.

Racemic SubstrateCatalyst TypeReactionProductEnantiomeric Excess (ee)YieldReference
(±)-1-phenylethylamineCandida antarctica lipase (B570770) B (CALB) and Ru-catalystAcylation(R)-2-methoxy-N-(1-phenylethyl)acetamideHighGood beilstein-journals.org
Racemic 3-hydroxyphthalidesChiral Bicyclic ImidazoleAcylationChiral Phthalidyl Estersup to 99%Not specified nih.gov
Racemic α-allyl aldehydesPrimary amine and Cationic Rh-catalystHydroacylationα,γ-disubstituted cyclopentanones>99%89% escholarship.org
α-Branched AldehydesImine Reductases (IREDs)Reductive Aminationβ-Chiral Aminesup to 95%>95% researchgate.net

Redox Catalysis with Metal Complexes

The imidazole moiety is a well-established and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. These metal complexes often exhibit potent catalytic activity in redox reactions. The this compound framework can act as a ligand, with the imidazole nitrogen coordinating to a metal center. The benzaldehyde group, while potentially reactive, can also be modified to tune the electronic and steric properties of the resulting catalyst.

For instance, ruthenium(IV) complexes bearing imidazole and benzimidazole (B57391) ligands have been shown to be highly active precatalysts for the redox isomerization of allylic alcohols to carbonyl compounds in aqueous media. acs.org DFT calculations have indicated that hydroxo complexes derived from these species are the active catalysts in a bifunctional process. acs.org A complex of this compound with ruthenium could potentially exhibit similar catalytic activity.

Copper-imidazole complexes are also of significant interest in redox catalysis, partly due to their relevance in biological systems such as catechol oxidase. nih.govnih.gov Studies on copper complexes with amyloid-β peptides, where copper is coordinated to histidine (an amino acid with an imidazole side chain), have shown that a Cu(I)-bis(imidazole) intermediate is crucial for catechol oxidase activity. nih.gov This suggests that a copper complex of this compound could be a competent catalyst for oxidation reactions. The introduction of a ferrocenyl group onto an imidazolylidene ligand has been shown to create a redox-switchable gold catalyst, where the catalytic activity can be modulated by changing the oxidation state of the iron center. uji.es

The following table presents data from studies on redox catalysis using metal complexes with imidazole-based ligands.

Metal CenterLigand TypeSubstrateReactionProductKey FindingReference
Ruthenium(IV)Imidazole, BenzimidazoleAllylic AlcoholsRedox IsomerizationCarbonyl CompoundsHigh activity in aqueous medium without a base. acs.org
Copper(II)Imidazole-2-carboxaldehyde3,3',5,5'-tetramethylbenzidine (TMB)OxidationOxidized TMBExhibits oxidase-like activity. nih.gov
CopperAmyloid-β (imidazole from histidine)Dopamine, CatecholsOxidationCorresponding quinonesA Cu(I)-bis(imidazole) complex is the reactive intermediate. nih.gov
Gold(I)Ferrocenyl-imidazolylideneTerminal AlkynesHydroaminationCorresponding imines/enaminesCatalytic activity is enhanced upon oxidation of the ferrocenyl group. uji.es

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalysis is crucial for the rational design of more efficient catalysts. For catalysts derived from this compound, two primary mechanistic avenues can be explored, stemming from its constituent functional groups: catalysis involving the imidazole ring as a nucleophile or base, and catalysis via the formation of an N-heterocyclic carbene (NHC).

The imidazole ring itself can act as a general base catalyst. For example, in the hydrolysis of esters, imidazole has been shown to function as a general base, abstracting a proton from water to increase its nucleophilicity. psu.edu

A more prominent catalytic role for imidazole derivatives is as precursors to N-heterocyclic carbenes (NHCs). By deprotonating the imidazolium (B1220033) salt derived from the catalyst scaffold, a highly nucleophilic carbene is generated. This NHC can then initiate a variety of catalytic cycles. A classic example is the benzoin (B196080) condensation, where the NHC adds to an aldehyde (like the benzaldehyde moiety of another molecule of the catalyst or a substrate aldehyde) to form a "Breslow intermediate". acs.orgnih.gov This intermediate, an acyl anion equivalent, exhibits revered polarity ("umpolung") and can attack another electrophile, leading to C-C bond formation. nih.govresearchgate.net This reactivity is fundamental to a wide range of NHC-catalyzed transformations, including Stetter reactions and homoenolate reactions. nih.gov

Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling (DFT). For instance, DFT calculations have been used to elucidate the bifunctional role of water and the ligand in Ru-catalyzed isomerization of allylic alcohols. acs.org Similarly, computational studies have helped to distinguish between a general base and a nucleophilic catalysis mechanism in the DKR of 3-hydroxyphthalides catalyzed by chiral bicyclic imidazoles. nih.gov

Heterogeneous Catalysis with Immobilized Imidazole-Benzaldehyde Scaffolds

The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, catalyst recyclability, and suitability for continuous flow processes. nih.gov The this compound framework is well-suited for immobilization. The imidazole or benzaldehyde group can be covalently attached to a variety of solid supports, such as silica (B1680970), polymers, or magnetic nanoparticles.

For example, copper(II) complexes with polymer-bound imidazoles have been immobilized on silica and used as catalysts for the oxidative coupling of phenols. rug.nl These supported catalysts demonstrated stable performance in a continuous stirred-tank reactor. rug.nl In another approach, an Fe2+-imidazole complex was grafted onto magnetic graphitized carbon nanoparticles. researchgate.net This hybrid material proved to be a robust and highly reusable catalyst for hydrogen production from formic acid, completing at least 12 catalytic cycles with minimal loss of activity. researchgate.net

The use of supported ionic liquid phases (SILP) is another strategy for creating heterogeneous catalysts. nih.gov An imidazolium salt derived from this compound could be grafted onto a solid support, creating a solid matrix for the immobilization of enzymes or metal complexes. This approach has been used to enhance the stability and activity of lipases for esterification reactions. nih.gov

The development of heterogeneous catalysts from imidazole derivatives is a burgeoning field, with applications in fine chemical synthesis and green chemistry. researchgate.netnih.gov The immobilization of catalysts derived from this compound would be a promising strategy to harness their catalytic potential in a more sustainable and industrially viable manner.

Supramolecular Chemistry and Self Assembly with 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde

Role of Imidazole (B134444) and Benzaldehyde (B42025) in Non-Covalent Interactions

The unique structure of 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde incorporates key features that drive supramolecular assembly: the amphoteric imidazole ring and the aromatic benzaldehyde group. These moieties can participate in a variety of non-covalent interactions that dictate the formation of higher-order structures. The imidazole ring, in particular, is a versatile component in supramolecular chemistry, capable of forming multiple non-covalent bonds that can be leveraged to create complex systems. nih.govnih.gov

Hydrogen bonds are among the most critical interactions in directing the self-assembly of organic molecules. nih.gov The imidazole moiety of this compound is an excellent participant in hydrogen bonding, as it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). rsc.orgnih.gov This dual functionality allows for the formation of robust and directional intermolecular connections.

Studies on various imidazole derivatives have shown that the N-H···N hydrogen bond is a persistent and recurring motif, often leading to the formation of one-dimensional chains or tapes. rsc.orgresearchgate.net In the solid state, imidazole and its derivatives frequently form extensive hydrogen-bonded networks. rsc.org For instance, (1H-Imidazol-4-yl)methanol forms a two-dimensional network through two primary hydrogen-bonding interactions: one between the imidazole nitrogen and a hydroxyl group of an adjacent molecule, and another between a hydroxyl oxygen and the imidazole N-H group. nih.gov

Furthermore, the benzaldehyde portion of the molecule introduces another hydrogen bond acceptor site: the carbonyl oxygen. In crystal structures of various benzaldehyde derivatives, weak C-H···O hydrogen bonds involving the aldehyde group are commonly observed and play a significant role in consolidating the resulting supramolecular structures. nih.govrsc.org Therefore, this compound can potentially engage in a network of N-H···N, N-H···O, and C-H···O hydrogen bonds, leading to highly organized assemblies.

Functional GroupPotential Hydrogen Bond RoleInteracting PartnerInteraction Type
Imidazole N-HDonorImidazole N atom, Benzaldehyde O atomN-H···N, N-H···O
Imidazole N (pyridine-like)AcceptorImidazole N-H groupN-H···N
Benzaldehyde C=OAcceptorImidazole N-H group, Aromatic/Aliphatic C-HN-H···O, C-H···O

Aromatic π-π stacking is another crucial non-covalent interaction that contributes to the stability of supramolecular architectures. nih.gov Both the imidazole and the benzene (B151609) rings in this compound are aromatic and thus capable of engaging in π-π stacking. nih.gov These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org

The geometry of these interactions can vary, including face-to-face (sandwich) or, more commonly, parallel-displaced arrangements. libretexts.orgresearchgate.net In many crystal structures of benzaldehyde and imidazole derivatives, an interplay between hydrogen bonding and π-π stacking is observed, where these forces work cooperatively to direct the formation of multi-dimensional networks. nih.govacs.org The relative orientation of the molecules will be influenced by the presence and position of substituents, which can modify the electronic properties of the aromatic rings. rsc.org

Rational Design of Self-Assembled Systems

The principles of supramolecular chemistry allow for the rational design of molecules that can spontaneously form well-defined structures. The compound this compound is a promising candidate for such design due to its combination of directional hydrogen bonding sites and planar aromatic surfaces. By controlling experimental conditions like solvent and temperature, it is possible to favor certain non-covalent interactions over others, thereby guiding the assembly process toward a desired architecture. rsc.org

The imidazole scaffold is a cornerstone in the design of new supramolecular and medicinal compounds. nih.govnih.gov Its tunable nature, achieved through substitution on the ring, allows for fine-control over the physical and chemical properties of the resulting self-assembled materials. researchgate.net The predictable nature of the hydrogen bonds and π-π stacking interactions associated with the imidazole and benzaldehyde moieties makes this compound a valuable building block for constructing complex, functional supramolecular systems.

Formation of Discrete Supramolecular Architectures

Discrete supramolecular architectures are finite, well-defined assemblies of a specific number of molecular components. The dual hydrogen bonding capability of the imidazole ring in this compound could facilitate the formation of discrete cyclic structures, such as dimers or tetramers, through N-H···N interactions. researchgate.net

Moreover, the imidazole group is an excellent ligand for coordinating with metal ions. nih.gov The introduction of appropriate metal ions could lead to the formation of discrete metallo-supramolecular assemblies, such as cages or grids. In such systems, the metal ions act as vertices, and the organic molecules serve as the linking panels, with the final structure dictated by the coordination geometry of the metal and the flexibility of the ligand. The design of such discrete molecular assemblies has seen a surge of interest for a wide range of applications. rsc.org

Engineering of Extended Supramolecular Materials

Beyond discrete assemblies, this compound has the potential to form extended, non-polymeric materials such as one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. The engineering of these materials relies on the propagation of strong and directional intermolecular interactions throughout the solid state. uni-bonn.de

The tendency for imidazole derivatives to form persistent 1D "tape" motifs via N-H···N hydrogen bonds is well-documented. researchgate.net These tapes could then be further organized into 2D or 3D structures through weaker interactions, such as C-H···O hydrogen bonds involving the benzaldehyde oxygen and π-π stacking between the aromatic rings. This hierarchical assembly, where strong interactions define a primary motif and weaker forces organize these motifs, is a fundamental strategy in crystal engineering for building complex and functional materials. nih.govrsc.org

Supramolecular ArchitectureDriving InteractionsPotential Structural Motif
Discrete Dimers/OligomersN-H···N Hydrogen BondsCyclic or linear finite assemblies
Discrete Metallo-cagesMetal-ion CoordinationCoordination complexes with defined geometry
1D Extended ChainsN-H···N Hydrogen BondsPersistent "tape" or "chain" structures
2D/3D Extended NetworksHydrogen Bonding & π-π StackingInterconnected chains forming sheets or frameworks

Host-Guest Chemistry Involving the this compound Scaffold

Host-guest chemistry involves the binding of a smaller molecule (the guest) within a cavity or binding pocket of a larger molecule or molecular assembly (the host). libretexts.org Self-assembled structures derived from this compound could potentially act as hosts for small molecular guests.

For example, an extended 2D or 3D network formed through self-assembly might contain pores or channels capable of encapsulating solvent molecules or other small guests. The nature of the binding pocket would be defined by the functional groups pointing into the cavity. In this case, the aromatic benzaldehyde rings could provide a hydrophobic environment suitable for binding organic guests via π-π and C-H···π interactions, while the imidazole N-H groups could offer specific hydrogen-bonding sites for guests with complementary functionality. The design of effective hosts often relies on creating a pre-organized and rigid binding cavity that is complementary in size and shape to the intended guest. libretexts.org The imidazole scaffold is frequently used as a foundational element in the design of such host systems. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

No published DFT studies specifically detailing the quantum chemical calculations for 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde are currently available. Such studies would be essential to determine the molecule's ground-state geometry and electronic structure with high accuracy.

Without dedicated computational studies, a data table of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles for this compound, cannot be compiled.

Electronic Structure Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is critical for predicting the compound's chemical reactivity, including its susceptibility to nucleophilic or electrophilic attack.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are crucial for understanding intermolecular interactions.

A Natural Bond Orbital (NBO) analysis, which investigates charge transfer and intramolecular interactions, has not been performed on this compound according to the available literature. This analysis would provide insights into the stability arising from hyperconjugative interactions.

Reaction Mechanism Elucidation via Computational Modeling

There are currently no published studies that computationally model the reaction mechanisms involving this compound. The elucidation of reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies, is a powerful tool in understanding the chemical behavior of a compound. However, for this specific molecule, such computational investigations have not been reported.

Chirality and Stereochemical Aspects of 2 1 1h Imidazol 4 Yl Ethyl Benzaldehyde

Intrinsic Chirality of the Ethyl Side Chain

The chirality of 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde originates from a specific carbon atom within its ethyl side chain. This carbon is a stereogenic center, commonly referred to as a chiral center, because it is bonded to four different substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A 1H-imidazol-4-yl group

A 2-formylphenyl (benzaldehyde) group

The tetrahedral arrangement of these four unique groups around the central carbon atom means that the molecule cannot be superimposed on its mirror image. This non-superimposability results in the existence of two distinct enantiomers: (R)-2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde and (S)-2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde. These enantiomers are identical in their chemical formula and connectivity but differ in the spatial orientation of their atoms. While they share the same physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they rotate plane-polarized light in equal but opposite directions and can exhibit different interactions with other chiral molecules. The presence of two stereogenic centers has been noted in the crystal structure of similar complex imidazole (B134444) derivatives, confirming the formation of racemic mixtures of diastereoisomers. nih.gov

Enantioselective Synthesis Strategies

Producing a single enantiomer of a chiral compound is a primary goal in modern synthetic chemistry. rroij.com Enantioselective synthesis, or asymmetric synthesis, refers to a set of methods designed to preferentially create one enantiomer over the other. rroij.com For a molecule like this compound, several strategies could be employed to establish the stereochemistry at the chiral center.

One prominent approach is the asymmetric reduction of a prochiral ketone precursor, 2-(1-(1H-imidazol-4-yl)acetyl)benzaldehyde. This can be achieved using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. For instance, enantioselective reduction of ketone derivatives with borane (B79455) can be catalyzed by terpene-derived oxazaborolidines to yield chiral amines with high enantiomeric excess (ee). researchgate.net Another powerful method involves catalytic asymmetric hydrogenation, which has been successfully used for the enantioselective synthesis of various nitrogen-containing heterocycles. researchgate.net

Alternatively, asymmetric alkylation or addition reactions can be used. This could involve the nucleophilic addition of a methyl group to a related aldehyde precursor, guided by a chiral catalyst. The development of catalytic enantioselective methods for creating axially chiral imidazoles highlights the progress in controlling stereochemistry in imidazole-containing compounds, with many methods yielding products in over 90% enantiomeric excess. nih.gov

Chiral Recognition and Resolution Methods

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), the separation of these enantiomers is necessary. This process is known as chiral resolution. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two of the most effective and widely used techniques for this purpose. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective for separating a wide range of chiral compounds, including imidazole derivatives. nih.govnih.gov The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation. ptfarm.pl For example, studies on chiral antifungal imidazole drugs have demonstrated successful enantioseparation using columns like Chiralcel OJ (cellulose tris(4-methylbenzoate)) and Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)). nih.govptfarm.pl The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for optimizing resolution. ptfarm.pl

Chiral Stationary Phase (CSP)Analyte TypeMobile Phase ExampleResolution (Rs)Reference
Chiralcel OJ Imidazole AntifungalsHexane/IsopropanolGood ptfarm.pl
Chiralpak IC Imidazole AntifungalsAcetonitrile/DiethylamineBaseline Separation researchgate.net
Chiralpak IB Chiral ImidazolinesACN/MeOH/NH₄OAc> 1.5 nih.gov
Lux® Cellulose-2 Azole FungicidesCO₂/Isopropanol (SFC)Baseline Separation mdpi.com

Capillary Electrophoresis (CE) with Chiral Selectors: In this method, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) are commonly used for this purpose due to their chiral, bucket-like structure. rsc.org The enantiomers of the analyte form temporary, diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity. nih.govnih.gov The differing stability of these complexes for each enantiomer results in different electrophoretic mobilities and, consequently, separation. nih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) and highly sulfated cyclodextrins have proven to be highly effective for resolving various N-imidazole derivatives, achieving excellent resolution factors in short analysis times. nih.govresearchgate.net

Chiral SelectorAnalyte TypeConditionsResolution (Rs)Reference
HP-α-CD N-imidazole derivatives50 mM Phosphate (pH 2.5)> 1.70 nih.gov
HP-β-CD N-imidazole derivatives50 mM Phosphate (pH 2.5)> 1.70 nih.gov
Highly Sulfated α-CD N-imidazole derivatives25 mM Phosphate (pH 2.5)3.73 researchgate.net
Highly Sulfated β-CD N-imidazole derivatives25 mM Phosphate (pH 2.5)3.90 researchgate.net

Role of Chiral Auxiliaries in Controlling Stereochemistry

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and typically involves three key steps:

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate molecule.

Diastereoselective Reaction: The chiral auxiliary creates a sterically and electronically biased environment, forcing a subsequent reaction (e.g., alkylation, aldol (B89426) addition) to proceed with high diastereoselectivity, thereby creating a new stereocenter with a specific configuration.

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing the auxiliary to be recovered and reused. wikipedia.org

A widely used class of chiral auxiliaries is the Evans oxazolidinones, which are derived from amino acids. santiago-lab.comrsc.org In a synthesis analogous to that required for this compound, an N-acyl oxazolidinone could be used. The bulky substituent on the oxazolidinone ring effectively shields one face of the corresponding enolate, directing an incoming electrophile (such as a methylating agent) to the opposite face with high predictability. santiago-lab.com Sulfur-based auxiliaries, such as 1,3-thiazolidine-2-thiones, have also emerged as powerful alternatives that can offer superior performance in certain reactions. scielo.org.mx This approach is highly reliable and has been instrumental in the total synthesis of numerous complex, biologically active molecules. rsc.orgnih.gov

Stereoelectronic Effects on Reactivity and Ligand Behavior

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org These effects arise from orbital overlap, such as the interaction between a filled bonding (or non-bonding) orbital and a nearby empty anti-bonding orbital. researchgate.net In this compound, the specific three-dimensional orientation of the substituents around the chiral center dictates the molecule's preferred conformation. This conformation is influenced by stabilizing stereoelectronic interactions (e.g., hyperconjugation) and destabilizing steric repulsions. Such effects have been shown to dictate molecular conformation in heterocyclic amides, which in turn can dramatically alter their biological function. nih.gov

The imidazole moiety is a well-established ligand in coordination chemistry, readily binding to transition metals via its imine nitrogen atom. wikipedia.org The chirality of the ethyl side chain in this compound significantly impacts its behavior as a ligand. The stereochemistry at the chiral center can:

Introduce Steric Hindrance: The bulky benzaldehyde (B42025) and methyl groups can sterically influence the approach of a metal ion to the coordinating nitrogen atom of the imidazole ring. This can affect the stability and geometry of the resulting metal complex. nih.gov

Enable Enantioselective Recognition: When used as a chiral ligand, the molecule can create a chiral environment around a metal center. This is the basis for asymmetric catalysis, where the chiral metal complex can preferentially catalyze a reaction for one enantiomer of a substrate over another. The stereoelectronic properties of the ligand are crucial for transmitting this chiral information during the catalytic cycle. nih.govrsc.org

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound “this compound” as a building block for the synthesis or application of Metal-Organic Frameworks (MOFs). Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific subject as requested.

The outlined topics require detailed research findings on design principles, synthesis methods, structural elucidation, and property tuning specifically related to MOFs derived from this particular ligand. Without published research on this compound's application in MOF chemistry, generating content for the requested sections would not be possible without resorting to speculation, which would compromise the scientific accuracy of the article.

General principles of MOF chemistry involving other imidazole or aldehyde-containing linkers exist, but applying that information to this specific, unresearched compound would be inappropriate and misleading. Therefore, the requested article cannot be generated.

An extensive search for detailed research findings and spectroscopic data for the chemical compound This compound has revealed a significant lack of publicly available scientific literature and experimental data. While a CAS number (1955548-07-8) for this specific compound is listed by some chemical suppliers, no comprehensive studies detailing its advanced spectroscopic characterization have been identified in the public domain.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

Although spectroscopic data for structurally related compounds, such as isomers like 4-(1H-imidazol-1-yl)benzaldehyde and other benzaldehyde (B42025) and imidazole (B134444) derivatives, are available, presenting this information would not adhere to the strict instruction of focusing solely on "2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde" and would be scientifically inaccurate for the specific molecule requested.

Without access to synthesis and characterization reports for this particular compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and regiocontrolled methods for the synthesis of 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde and its derivatives. rsc.org While classical methods like the Radziszewski and Debus syntheses provide foundational routes to imidazole (B134444) cores, contemporary research is moving towards greener and more atom-economical approaches. biotechjournal.injetir.org

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Investigating novel palladium, copper, or nickel-catalyzed cross-coupling reactions to construct the carbon-carbon bond between the ethyl-benzaldehyde and imidazole moieties. These methods often offer high yields and functional group tolerance. bohrium.com

C-H Activation Strategies: Direct C-H activation of the imidazole ring followed by coupling with a suitable benzaldehyde (B42025) precursor could provide a more direct and step-economical synthetic route, minimizing the need for pre-functionalized starting materials. nih.gov

Multi-component Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to assemble the target molecule in a single step. This approach is highly efficient and aligns with the principles of green chemistry. researchgate.net

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could enable milder reaction conditions and access to unique reactive intermediates, offering new pathways for the synthesis of this compound.

Synthetic ApproachPotential AdvantagesKey Challenges
Transition-Metal CatalysisHigh efficiency, regioselectivity, and broad substrate scope.Catalyst cost and removal, optimization of reaction conditions.
C-H ActivationHigh atom economy, reduced synthetic steps.Regioselectivity control, functional group compatibility.
Multi-component ReactionsHigh efficiency, diversity-oriented synthesis.Identification of suitable reaction partners and conditions.
Photoredox CatalysisMild reaction conditions, novel reactivity.Substrate scope limitations, quantum yield optimization.

Development of Highly Efficient and Sustainable Catalytic Systems

The imidazole moiety in this compound makes it an excellent candidate for use as a ligand in catalysis. researchgate.net Future research will likely explore its application in developing novel, highly efficient, and sustainable catalytic systems.

Emerging paradigms in this area include:

N-Heterocyclic Carbene (NHC) Precursors: The imidazole ring can be readily converted into an NHC, a powerful class of organocatalysts and ligands for transition metals. Research into the synthesis of NHCs from this compound and their application in catalysis is a promising avenue.

Imidazolium-Based Ionic Liquids: Functionalization of the imidazole ring can lead to the formation of dicationic ionic liquids, which have shown promise as organocatalysts in various organic transformations. mdpi.com

Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule (aldehyde and imidazole) makes it a potential building block for the design of novel MOFs with catalytic activity. The imidazole can coordinate to metal centers, while the aldehyde can be post-synthetically modified.

Heterogenized Catalysts: Immobilizing catalysts derived from this compound onto solid supports, such as nanoparticles or polymers, can facilitate catalyst recovery and reuse, enhancing the sustainability of the catalytic process. researchgate.net

Integration into Advanced Supramolecular Architectures with Tunable Functions

The ability of the imidazole ring to participate in hydrogen bonding and metal coordination makes this compound a valuable tecton for the construction of advanced supramolecular architectures. nih.govnih.gov

Future research is expected to focus on:

Self-Assembled Gels and Nanostructures: Exploring the self-assembly of derivatives of this compound into soft materials like gels and other nanostructures with potential applications in drug delivery and tissue engineering.

Anion and Cation Recognition: The electron-rich imidazole ring and the potential for hydrogen bonding can be exploited to design receptors for the selective recognition of anions and cations. researchgate.net

Stimuli-Responsive Systems: Incorporating this molecule into supramolecular systems that can respond to external stimuli such as light, pH, or temperature, leading to tunable functions.

"Sandwich-like" Structures: Investigating the formation of complexes where metal anions are "sandwiched" between cationic imidazolium (B1220033) macrocycles derived from the parent molecule, which can lead to novel material properties. acs.org

Computational Predictions Guiding Experimental Design

In silico methods are becoming increasingly indispensable in chemical research. nih.gov Future studies on this compound will heavily rely on computational chemistry to guide and accelerate experimental work.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential synthetic pathways and catalyst-substrate interactions to optimize reaction conditions.

Prediction of Physicochemical Properties: Calculating properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to predict the compound's behavior and potential biological activity. mdpi.com

Molecular Docking Studies: If the compound is explored for medicinal applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets like enzymes and receptors. nih.gov

Design of Supramolecular Assemblies: Simulating the self-assembly processes to predict the most stable supramolecular architectures and guide their experimental realization.

Computational MethodApplication in ResearchPredicted Outcome
Density Functional Theory (DFT)Elucidating reaction mechanisms and electronic structures.Optimized synthetic routes and understanding of reactivity.
Molecular Dynamics (MD)Simulating the dynamic behavior of the molecule and its complexes.Stability of ligand-protein complexes and supramolecular assemblies.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure.Identification of key structural features for desired bioactivity.
ADMET PredictionAssessing drug-likeness and potential toxicity.Early-stage evaluation of pharmacokinetic and safety profiles.

Expansion into Next-Generation Functional Materials

The unique combination of functional groups in this compound opens up possibilities for its incorporation into a variety of next-generation functional materials.

Future research directions may include:

Aggregation-Induced Emission (AIE) Fluorophores: Modification of the molecular structure could lead to the development of novel AIEgens, which are fluorescent molecules that become highly emissive upon aggregation, with applications in bio-imaging and sensing. acs.org

Corrosion Inhibitors: Imidazole derivatives have shown potential as corrosion inhibitors for various metals. Investigating the performance of this compound and its derivatives in preventing corrosion is a promising area.

Electrocatalysts: The nitrogen-doped carbon materials derived from the pyrolysis of imidazole-containing compounds can serve as efficient electrocatalysts for reactions like the oxygen reduction reaction (ORR), which is crucial for fuel cells. mdpi.com

Smart Polymers: Incorporating the molecule as a functional monomer into polymer chains could lead to the development of "smart" polymers that respond to environmental changes.

Q & A

Basic: What are the established synthetic routes for 2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with imidazole derivatives and benzaldehyde precursors. Key steps include:

  • Substitution Reactions : Reacting imidazole amines with electrophilic benzaldehyde derivatives under basic conditions to introduce the ethyl-benzaldehyde moiety. Catalysts like palladium or copper may enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while reflux conditions (80–120°C) accelerate reaction kinetics .
  • Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications. For example, highlights the use of recrystallization in isolating analogous imidazole derivatives .
  • Yield Optimization : Parameters such as stoichiometry (excess benzaldehyde), reaction time (12–24 hours), and inert atmospheres (N₂/Ar) minimize side reactions .

Advanced: How can computational chemistry be integrated into experimental design to optimize the synthesis of this compound?

Methodological Answer:
Computational tools enable predictive modeling of reaction pathways:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to identify transition states and activation barriers for key steps (e.g., imidazole-ethyl bond formation). describes ICReDD’s approach to narrowing experimental conditions via reaction path searches .
  • Machine Learning (ML) : Train ML models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions. Virtual simulations reduce trial-and-error experimentation .
  • Feedback Loops : Integrate experimental results (e.g., failed intermediates) into computational workflows to refine predictions iteratively .

Advanced: What spectroscopic techniques are critical for characterizing structural integrity, and how can conflicting data be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., imidazole C-H vs. benzaldehyde protons). and use DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • X-Ray Crystallography : Definitive structural confirmation, as demonstrated in for analogous imidazole crystals .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Resolving Contradictions :
    • Cross-validate using multiple techniques (e.g., NMR + X-ray).
    • Assess solvent effects: Polar solvents may shift NMR peaks; crystallize the compound to eliminate solvent interference .
    • Replicate experiments under standardized conditions to isolate variables (e.g., humidity, pH) .

Advanced: What strategies are effective in analyzing bioactivity discrepancies across studies involving imidazole-benzaldehyde derivatives?

Methodological Answer:

  • Assay Standardization :
    • Control variables like cell line viability (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC) .
    • Use positive controls (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .
  • Data Reconciliation :
    • Meta-analysis of IC₅₀ values across studies to identify outliers. Adjust for differences in experimental protocols (e.g., incubation time, dosage) .
    • Investigate stereochemical influences: notes that substituent orientation (e.g., tert-butyl groups) can drastically alter receptor binding .
  • Mechanistic Studies :
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to resolve conflicting activity reports .

Advanced: How does the electronic nature of substituents affect reactivity in further derivatization of this compound?

Methodological Answer:

  • Electron-Donating Groups (EDGs) :
    • EDGs (e.g., -OCH₃ on benzaldehyde) increase nucleophilicity at the aldehyde carbon, facilitating Schiff base formation. demonstrates this in thiazole-benzaldehyde couplings .
  • Electron-Withdrawing Groups (EWGs) :
    • EWGs (e.g., -NO₂) enhance electrophilicity, improving cross-coupling efficiency with aryl halides. highlights nitroimidazole derivatives’ reactivity in etherification reactions .
  • Steric Effects :
    • Bulky substituents (e.g., tert-butyl in ) can hinder access to reactive sites, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .
  • Computational Guidance :
    • Use frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage Conditions :
    • Store at –20°C under inert gas (Ar) to prevent oxidation of the aldehyde group .
    • Use amber vials to avoid photodegradation, as imidazole rings are UV-sensitive .
  • Handling :
    • Work under anhydrous conditions (glovebox) for hygroscopic derivatives.
    • Confirm stability via periodic HPLC checks (retention time shifts indicate degradation) .

Advanced: How can researchers address solubility challenges in biological assays for this compound?

Methodological Answer:

  • Co-Solvent Systems :
    • Use DMSO-water mixtures (<5% DMSO) to maintain cell viability while improving solubility .
    • Sonication or heating (37–50°C) may disperse aggregates .
  • Prodrug Design :
    • Introduce phosphate or acetate prodrug moieties to enhance aqueous solubility, as seen in for nitroimidazole derivatives .
  • Nanoparticle Encapsulation :
    • Liposomal or PEGylated carriers improve bioavailability and reduce cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.